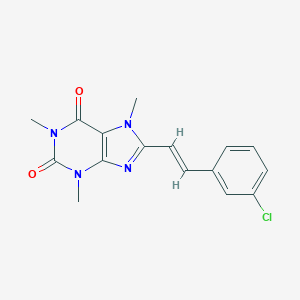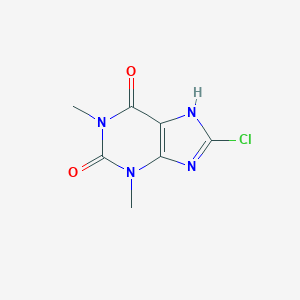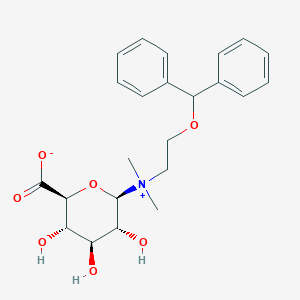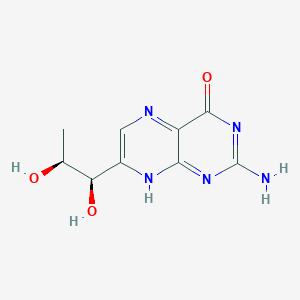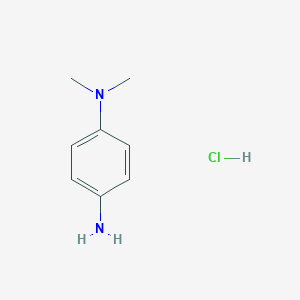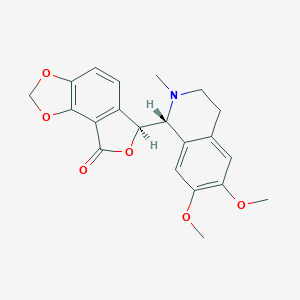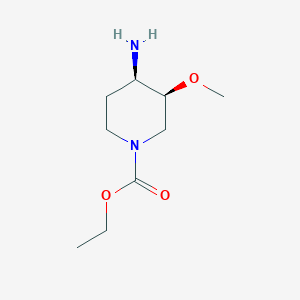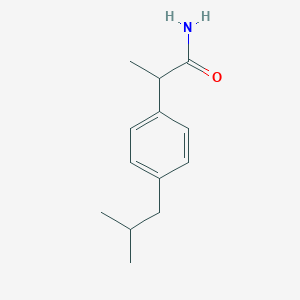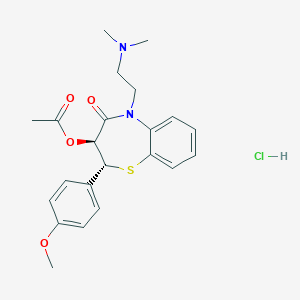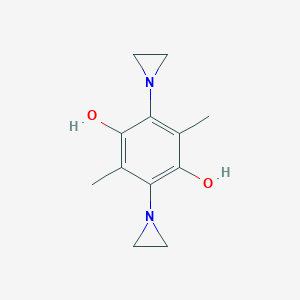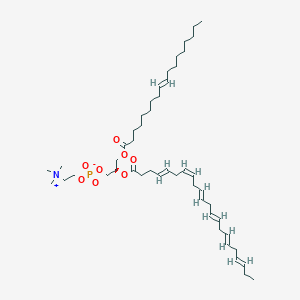
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine (ODPC) is a phospholipid that is composed of two fatty acids, oleic acid and docosahexaenoic acid (DHA), attached to a glycerol backbone. ODPC is a key component of cell membranes and has been found to play a significant role in various biological processes. ODPC is synthesized through a multistep process and has been the subject of extensive scientific research due to its potential therapeutic applications.
Mechanism Of Action
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine exerts its therapeutic effects through various mechanisms. It has been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine also promotes the activation of various signaling pathways that are involved in cell survival and proliferation.
Biochemical And Physiological Effects
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, which can help prevent cardiovascular disease. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine in lab experiments is that it is a naturally occurring compound that is found in cell membranes. This makes it a safe and non-toxic compound to use in experiments. However, one limitation of using 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. One area of research is the development of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine-based therapies for the treatment of various diseases. Another area of research is the study of the molecular mechanisms underlying the therapeutic effects of 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine. Additionally, the development of new synthesis methods for 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could help overcome the limitations of current methods and make 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine more accessible for research and therapeutic applications.
Conclusion:
In conclusion, 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is a phospholipid that has been the subject of extensive scientific research due to its potential therapeutic applications. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process and has anti-inflammatory and anti-oxidative properties. 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been found to have various biochemical and physiological effects and has potential applications in the treatment of various diseases. Future research on 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine could lead to the development of new therapies and a better understanding of its therapeutic mechanisms.
Synthesis Methods
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine is synthesized through a multistep process that involves the condensation of oleic acid and DHA with phosphatidylcholine. The reaction is catalyzed by an enzyme known as phospholipase A2, which cleaves the fatty acids from the phospholipid and allows them to be re-esterified with the glycerol backbone to form 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine.
Scientific Research Applications
1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine has anti-inflammatory and anti-oxidative properties, which make it a promising candidate for the treatment of various diseases such as cardiovascular disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
[(2R)-2-[(4E,7Z,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,29,31,35,37,46H,6-7,9,11-13,15,17-19,23,27-28,30,32-34,36,38-45H2,1-5H3/b10-8+,16-14+,22-20+,25-24+,26-21+,31-29-,37-35+/t46-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVDFOXMCHLKL-BFVLUCRJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC/C=C/C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82NO8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
832.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oleoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine | |
CAS RN |
99296-82-9 |
Source


|
| Record name | 1-Oleoyl-2-docosahexaenoyl phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099296829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

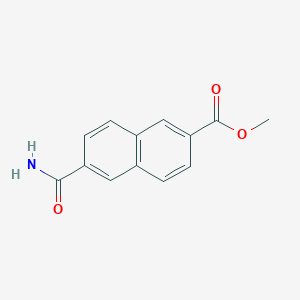
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
